molecular formula C4H9F3N2 B14024924 (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine

Cat. No.: B14024924
M. Wt: 142.12 g/mol
InChI Key: AZCONDNDPLHHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is a chemical compound with the molecular formula C4H10F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a hydrazine moiety. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine typically involves the reaction of trifluoroacetone with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3COCH3+N2H4CF3C(NHNH2)CH3\text{CF}_3\text{COCH}_3 + \text{N}_2\text{H}_4 \rightarrow \text{CF}_3\text{C(NHNH}_2)\text{CH}_3 CF3​COCH3​+N2​H4​→CF3​C(NHNH2​)CH3​

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can form bonds with different substrates, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (1,1,1-Trifluoropropan-2-yl)hydrazine: Similar in structure but lacks the methyl group.

    (2,2,2-Trifluoro-1-methyl-ethyl)hydrazine: Another related compound with slight structural differences.

Uniqueness

(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.

Properties

Molecular Formula

C4H9F3N2

Molecular Weight

142.12 g/mol

IUPAC Name

(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine

InChI

InChI=1S/C4H9F3N2/c1-3(2,9-8)4(5,6)7/h9H,8H2,1-2H3

InChI Key

AZCONDNDPLHHRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.